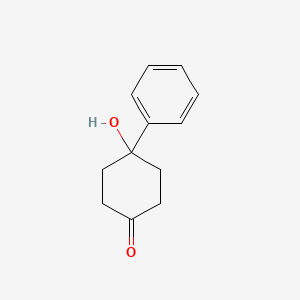

4-Hydroxy-4-phenylcyclohexanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-4-phenylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-11-6-8-12(14,9-7-11)10-4-2-1-3-5-10/h1-5,14H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQXRYQUQBSKEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=O)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342675 | |

| Record name | 4-Hydroxy-4-phenylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51171-73-4 | |

| Record name | 4-Hydroxy-4-phenylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-4-phenylcyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Precision Synthesis of 4-Hydroxy-4-phenylcyclohexanone: Grignard Addition and Chemoselective Hydrolysis

Topic: Precision Synthesis of 4-Hydroxy-4-phenylcyclohexanone via Grignard Addition Content Type: Technical Whitepaper / Operational Guide Audience: Synthetic Organic Chemists & Process Development Scientists

Executive Summary

The preparation of This compound is a pivotal transformation in the synthesis of central nervous system (CNS) active agents, particularly opioid analgesics structurally related to Tramadol. While the retrosynthetic disconnection appears simple—phenyl addition to a cyclohexanone core—the practical execution is fraught with chemoselectivity challenges.

Direct addition of phenylmagnesium bromide to 1,4-cyclohexanedione yields a statistical mixture of mono- and di-adducts, rendering purification inefficient. Therefore, the industrial standard necessitates a protection-addition-deprotection strategy using 1,4-dioxaspiro[4.5]decan-8-one (1,4-cyclohexanedione monoethylene acetal) as the electrophile.

This guide details the optimized protocol for the Grignard addition and the subsequent critical hydrolysis step, where the risk of dehydrating the tertiary benzylic alcohol to the alkene (4-phenylcyclohex-3-enone) must be mitigated through kinetic control.

Strategic Reaction Pathway

The synthesis hinges on the stability of the ketal protecting group during the highly basic Grignard conditions, followed by its removal under acidic conditions mild enough to preserve the tertiary alcohol.

Visualization: Reaction Scheme

Figure 1: Synthetic pathway highlighting the critical divergence between the target alcohol and the dehydration impurity.[1]

Phase 1: The Grignard Addition

Objective: Chemoselective nucleophilic addition of the phenyl group to the ketone.

Reagents & Materials

| Component | Specification | Role |

| Substrate | 1,4-Dioxaspiro[4.5]decan-8-one | Electrophile (Must be <0.1% water) |

| Reagent | Phenylmagnesium Bromide (3.0 M in Et₂O) | Nucleophile |

| Solvent | Anhydrous THF (Tetrahydrofuran) | Reaction Medium (Stabilizes Mg species) |

| Quench | Saturated NH₄Cl (aq) | Proton source / Magnesium salt solubilizer |

Expert Protocol

Context: The mono-acetal substrate is solid at room temperature. Solubility in diethyl ether can be poor; therefore, THF is the preferred solvent to ensure a homogeneous reaction mixture.

-

System Preparation: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush continuously with Argon or Nitrogen.

-

Substrate Solubilization: Charge the RBF with 1,4-dioxaspiro[4.5]decan-8-one (1.0 equiv) . Add Anhydrous THF (10 mL per gram of substrate). Stir until fully dissolved.

-

Thermal Control: Cool the solution to 0°C using an ice/water bath.

-

Why? Although Grignard additions are exothermic, starting cold prevents runaway reflux and minimizes competitive enolization (though less relevant for this non-enolizable position, it reduces general side reactions).

-

-

Addition: Transfer Phenylmagnesium Bromide (1.2 equiv) to the addition funnel via cannula (air-free technique). Dropwise add the Grignard reagent to the ketone solution over 30–45 minutes.

-

Observation: A white precipitate (magnesium alkoxide) may form. This is normal.

-

-

Reaction Completion: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Validation: Monitor by TLC (Mobile Phase: 30% EtOAc/Hexane). The starting material spot (Rf ~0.4) should disappear, replaced by a lower Rf spot (the alcohol).

-

-

Quenching (The "Schlenk" Danger Zone):

-

Cool back to 0°C.

-

Slowly add saturated aqueous NH₄Cl.

-

Caution: Rapid addition causes violent foaming. The goal is to hydrolyze the Mg-alkoxide without generating excessive heat that could degrade the acetal prematurely.

-

Phase 2: Hydrolysis & Deprotection

Objective: Removal of the ethylene glycol ketal without dehydrating the tertiary alcohol.

The Scientific Challenge: The product contains a tertiary benzylic alcohol . This structural motif is exceptionally prone to E1 elimination under acidic conditions because the resulting carbocation is resonance-stabilized by the phenyl ring.

Optimization Table: Acid Choice

| Acid System | Temperature | Outcome | Recommendation |

| Conc. HCl / Reflux | 100°C | Major Dehydration (Alkene formation) | ⛔ AVOID |

| pTSA / Acetone | Reflux | Mixed Ketone/Alkene | ⚠️ RISKY |

| 10% HCl (aq) / THF | 20–25°C | High Yield Ketone (>90%) | ✅ PREFERRED |

| Acetic Acid / H₂O | 60°C | Slow conversion, clean product | ⚠️ Too Slow |

Expert Protocol (Deprotection)

-

Biphasic Setup: Do not isolate the solid intermediate if possible. After the NH₄Cl quench in Phase 1, separate the organic layer.

-

Acidification: Add 10% aqueous HCl (approx. 2 equiv relative to SM) directly to the crude organic phase (THF/Ether mixture).

-

Kinetic Monitoring: Stir vigorously at Room Temperature .

-

Time: Typically 1–3 hours.

-

Endpoint: Monitor TLC.[2] The intermediate acetal-alcohol converts to the ketone-alcohol.

-

Critical Stop: If a new non-polar spot (high Rf) appears, this is the alkene (dehydration product). Stop immediately.

-

-

Workup: Neutralize with saturated NaHCO₃ until pH 7. Extract with Ethyl Acetate (3x).[1] Wash combined organics with Brine. Dry over Na₂SO₄.[1]

-

Isolation: Concentrate in vacuo. The crude product is often a viscous oil that crystallizes upon standing or trituration with cold ether/hexane.

Process Workflow & Decision Logic

Figure 2: Operational decision tree for the hydrolysis phase to prevent product degradation.

Troubleshooting & Quality Control

Self-Validating Checks

-

Moisture Check: If the Grignard reagent does not initiate (no exotherm/color change upon mixing with a small iodine crystal), the THF is likely "wet". Remedy: Distill THF over Sodium/Benzophenone or use molecular sieves (3Å).

-

Dehydration Alert: The target molecule (this compound) has a melting point of 118–120°C . If your solid melts significantly lower (<100°C) or is an oil, check NMR for vinylic protons (approx 6.0 ppm). This indicates dehydration.[3][4][5][6]

Purification

If the crude product contains the alkene impurity:

-

Recrystallization: The ketone is a solid; the alkene is often an oil or low-melting solid. Recrystallize from Ethanol/Water or Toluene/Heptane .

-

Column Chromatography: If necessary, use Silica Gel.[2]

-

Warning: Silica is slightly acidic and can catalyze dehydration of this specific substrate on the column if the residence time is long. Add 1% Triethylamine to the eluent to neutralize the silica.

-

References

- Lednicer, D., et al. (1980). The Organic Chemistry of Drug Synthesis. Vol 2. Wiley-Interscience.

-

PrepChem. Synthesis of this compound. Link

-

Google Patents. CN102746269A - Preparation process of 1,4-cyclohexanedione monoethylene acetal. Link

-

Google Patents. CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one. Link

-

ChemicalBook. this compound Product Properties. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. prepchem.com [prepchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. homework.study.com [homework.study.com]

- 5. pure.au.dk [pure.au.dk]

- 6. Dehydration of 4-hydroxy-2,3,4-triphenylcyclopent-2-enone - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Technical Whitepaper: Tautomeric Dynamics and Conformational Control in 4-Hydroxy-4-phenylcyclohexanone

[1][2]

Executive Summary

4-Hydroxy-4-phenylcyclohexanone (4-HPC) represents a critical scaffold in the synthesis of central nervous system (CNS) active agents, including tramadol analogs and related opioid receptor modulators.[1][2] While often treated as a static intermediate, 4-HPC exhibits complex dynamic behavior governed by keto-enol tautomerism .[1][2]

This guide provides an in-depth technical analysis of the tautomeric equilibrium of 4-HPC. Unlike simple cyclohexanone, the presence of a bulky phenyl group and a polar hydroxyl moiety at the C4 position imposes strict conformational locking. This "anchoring effect" dictates the stereoelectronics of enolization, influencing reactivity, deuterium exchange rates, and stability during scale-up.

Part 1: Structural & Electronic Landscape[1]

To understand the tautomerism of 4-HPC, one must first define its ground-state conformation.[1] Tautomerism is not merely a proton shift; it is a structural transformation subject to steric and stereoelectronic constraints.[2]

The "Phenyl-Anchor" Effect

Cyclohexanone rings exist in a dynamic equilibrium between chair conformers. However, substituents at the C4 position impose a thermodynamic preference based on their A-values (conformational free energy differences).

Thermodynamic Consequence:

In 4-HPC, the bulky phenyl group acts as a conformational anchor, locking the ring into a chair conformation where the phenyl group is equatorial and the hydroxyl group is axial . This locking prevents the ring flipping observed in unsubstituted cyclohexanone, making the axial and equatorial protons at the

Stereoelectronic Control of Enolization

Enolization requires the overlap of the breaking C-H

-

Axial

-Protons: Highly acidic; kinetically labile; rapid exchange.[1][2] -

Equatorial

-Protons: Poor orbital overlap (dihedral angle

Implication: For 4-HPC, the "locked" conformation means that base-catalyzed enolization proceeds almost exclusively through the abstraction of the axial protons at C2/C6.

Part 2: Thermodynamics & Kinetics of Tautomerism[1]

The Equilibrium Constant ( )

For most monocyclic ketones, the equilibrium heavily favors the keto form.

While specific experimental

| Compound | Structural Factor | ||

| Cyclohexanone | 6.4 | Baseline ring strain relief | |

| 4-t-Butylcyclohexanone | 6.3 | Locked conformation (similar to 4-HPC) | |

| 4-HPC (Estimated) | ~6.0 - 6.2 | Inductive effect of C4-OH slightly increases acidity |

Mechanistic Pathway (Base-Catalyzed)

The formation of the enolate is the rate-determining step in base-catalyzed tautomerism.

Figure 1: Base-catalyzed enolization pathway emphasizing the stereoselective abstraction of the axial proton.[1]

Part 3: Experimental Protocol (Self-Validating)

To quantify the tautomeric dynamics of 4-HPC, simple NMR observation is insufficient due to the low concentration of the enol form. The Deuterium Exchange Kinetic Method is the gold standard. This protocol measures the rate of disappearance of

Materials & Reagents[2]

-

Solvent: DMSO-d6 (provides a polar aprotic environment that stabilizes the enolate transition state).[1]

-

Internal Standard: 1,4-Dinitrobenzene (non-exchangeable protons).[1][2]

Step-by-Step Methodology

Step 1: Baseline Characterization (T=0)

-

Dissolve 20 mg of 4-HPC in 0.6 mL of DMSO-d6.

-

Validation Check: Identify the

-protons.[1][2] In the "locked" 4-HPC, you should see distinct multiplets for axial (approx 2.4-2.6 ppm) and equatorial (approx 2.0-2.2 ppm) protons due to the fixed chair conformation.[1]

Step 2: Initiation of Exchange

-

Add 50

L of D2O containing 0.01 M NaOD directly to the NMR tube.[1][2] -

Invert the tube 3 times to mix (do not vortex vigorously to avoid bubble formation).

-

Immediately insert into the NMR probe pre-equilibrated to 25°C.[2]

Step 3: Kinetic Acquisition

-

Set up an arrayed experiment to acquire spectra every 5 minutes for 2 hours.

-

Focus: Monitor the integral of the

-proton signals relative to the Internal Standard.

Step 4: Data Analysis

-

Plot

vs. time ( -

The slope of the line corresponds to

(observed pseudo-first-order rate constant).[1] -

Self-Validation: The axial proton signal should decrease significantly faster than the equatorial signal (if resolution permits distinction), confirming stereoelectronic control.

Figure 2: Kinetic NMR workflow for determining enolization rates via deuterium exchange.

Part 4: Implications in Drug Development

Understanding the tautomerism of 4-HPC is not merely academic; it has direct consequences for pharmaceutical applications.[1]

Racemization of Derivatives

While 4-HPC itself is achiral (meso-like plane of symmetry), any substitution at the

-

Risk: If a drug candidate is synthesized by alkylating 4-HPC at C2, the resulting product is susceptible to racemization via the enol intermediate.

-

Mitigation: The "locked" conformation implies that racemization is slower than in flexible rings, but still inevitable in basic media. Formulations must be kept at neutral pH.[1][2]

Isotopic Labeling

For metabolic studies, deuterated analogs are often required.[1][2] The stereoselective enolization described in Section 1.2 allows for the selective preparation of axial-deuterated analogs by controlling the reaction time and using bulky bases that cannot access the equatorial protons easily.

Formulation Stability

In liquid formulations, trace metal ions can act as Lewis acids, catalyzing enolization.[1][2] The enol form is more susceptible to oxidative degradation (forming

References

-

Carey, F. A., & Sundberg, R. J. (2007).[1][2] Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.).[1][2] Springer.[1][2] [1][2]

-

Guthrie, J. P. (1982).[1][2] Hydrolysis of esters of oxy acids: pKa values for strong acids; Brønsted relationship for attack of water at a carbonyl group.[1][2] Canadian Journal of Chemistry, 60(7), 765-778.[1][2] [1][2]

-

Eliel, E. L., & Wilen, S. H. (1994).[1][2] Stereochemistry of Organic Compounds. Wiley-Interscience.[1][2] (Authoritative text on A-values and conformational locking). [1][2]

-

Kresge, A. J. (1991).[1][2] Reactive intermediates: Enols and enolates.[1][2][3] Accounts of Chemical Research, 24(10), 295-301.[1][2] (Seminal work on keto-enol equilibrium constants). [1][2]

-

PubChem Compound Summary. (2023). This compound (CID 78605).[1][2] National Center for Biotechnology Information.[1][2] [1][2]

Technical Guide: Stability, Storage, and Handling of 4-Hydroxy-4-phenylcyclohexanone

This guide is structured to address the specific stability challenges of 4-Hydroxy-4-phenylcyclohexanone , a tertiary benzylic alcohol intermediate.

Executive Summary & Chemical Identity

Target Compound: this compound CAS Registry Number: 51171-73-4 (Note: Distinct from 4-phenylcyclohexanone [CAS 4894-75-1] and 4-(4-hydroxyphenyl)cyclohexanone [CAS 105640-07-1]). Molecular Formula: C₁₂H₁₄O₂ Molecular Weight: 190.24 g/mol

Critical Stability Insight: Unlike its analog 4-phenylcyclohexanone, this compound possesses a tertiary hydroxyl group at the C4 position , geminal to the phenyl ring. This structural feature creates a "benzylic alcohol" motif that is thermodynamically predisposed to acid-catalyzed dehydration . The resulting carbocation is resonance-stabilized by the phenyl ring, facilitating rapid elimination of water to form the conjugated enone impurity.

Core Recommendation: Strictly anhydrous conditions and low-temperature storage (-20°C) are required to prevent spontaneous dehydration.

Physicochemical Profile & Degradation Mechanisms

The Dehydration Pathway (Primary Failure Mode)

The primary degradation product is 4-phenylcyclohex-3-en-1-one (or its isomer). This reaction is driven by the formation of a stable conjugated system.

Mechanism Visualization

The following diagram illustrates the acid-catalyzed pathway that occurs if the compound is exposed to trace moisture or acidic surfaces (e.g., silica gel).

Caption: Figure 1. The acid-catalyzed dehydration pathway.[1] The tertiary benzylic carbocation intermediate drives the rapid formation of the enone impurity.

Stability Data Summary

| Parameter | Stability Status | Risk Factor |

| Thermal | Low | Dehydration accelerates >40°C. Melting often coincides with decomposition. |

| Hydrolytic | Moderate | Stable in neutral water, but trace acid catalyzes rapid degradation. |

| Oxidative | Moderate | The ketone moiety is stable, but the phenyl ring is susceptible to radical oxidation over long periods. |

| Photolytic | Unknown/Risk | Conjugated impurities (if present) absorb UV strongly; store in amber glass. |

Storage & Handling Protocols

Environmental Control

To maintain purity >98% over 12 months, the following "Cold Chain" protocol is mandatory.

-

Temperature: Store at -20°C ± 5°C .

-

Reasoning: Arrhenius kinetics dictate that lowering the temperature from ambient (25°C) to -20°C reduces the rate of spontaneous elimination by approximately 20-30 fold.

-

-

Atmosphere: Blanket with dry Argon or Nitrogen .

-

Reasoning: Prevents atmospheric moisture absorption. The compound is hygroscopic; absorbed water acts as a proton shuttle, catalyzing the dehydration described in Fig 1.

-

-

Container: Amber borosilicate glass with a PTFE-lined screw cap.

-

Avoid: Do not store in standard polyethylene (PE) bags for long periods, as moisture permeability is too high.

-

Handling Workflow

The following workflow ensures the "Chain of Custody" for chemical stability.

Caption: Figure 2. Recommended handling workflow to minimize moisture exposure and thermal cycling.

Analytical Monitoring (Self-Validating System)

Standard purity assays (e.g., simple titration) are insufficient because they may not distinguish the starting material from the dehydration product. Reverse-Phase HPLC is the required method for validation.

HPLC Method Parameters

This method separates the polar tertiary alcohol from the non-polar conjugated enone.

-

Column: C18 (e.g., Phenomenex Luna or Agilent Zorbax), 5 µm, 150 x 4.6 mm.

-

Mobile Phase A: Water + 0.1% Ammonium Acetate (Neutral pH is critical; acidic buffers cause on-column degradation).

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: Diode Array Detector (DAD).[4]

-

210 nm: Detects the target this compound (weak chromophore).

-

254 nm: Specific for the impurity (4-phenylcyclohex-3-enone), which has high absorbance due to conjugation.

-

Interpretation

-

Retention Time (RT): The target alcohol will elute earlier (more polar) than the enone impurity.

-

Acceptance Criteria:

-

Purity (Area %): ≥ 98.0%

-

Enone Impurity: ≤ 0.5%[2]

-

Water Content (Karl Fischer): ≤ 0.5% w/w

-

References

-

Chemical Identity & Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 57651563 (Isomer Analog). Retrieved from [Link]

- Dehydration Mechanisms: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

-

HPLC Method Development: Phenomenex. Reversed Phase HPLC Method Development Guide. Retrieved from [Link]

Sources

Methodological & Application

Precision Synthesis of 4-Hydroxy-4-phenylcyclohexanone: A Modular Scaffold for Medicinal Chemistry

Abstract & Strategic Scope

The 4-hydroxy-4-phenylcyclohexanone scaffold represents a critical pharmacophore in medicinal chemistry, serving as a structural linchpin in the synthesis of opioid analgesics (e.g., Tramadol analogs), sigma receptor ligands, and NK1 antagonists. Its dual functionality—a tertiary benzylic alcohol and a reactive ketone—provides orthogonal handles for divergent synthesis.

This guide details a robust, three-step synthetic route designed for reproducibility and scalability. Unlike generic organic chemistry texts, this protocol emphasizes the suppression of common failure modes , specifically the acid-catalyzed dehydration of the tertiary alcohol to the conjugated enone (4-phenylcyclohex-3-enone) and the formation of bis-addition byproducts.

Key Applications

-

Opioid Receptor Modulators: Core scaffold for mixed-mechanism analgesics.

-

Neurokinin-1 (NK1) Antagonists: Precursor for reductive amination to introduce basic amine side chains.

-

Mesembrine Alkaloids: Synthetic intermediate for Sceletium-derived natural products.

Synthetic Workflow Visualization

The following flow diagram illustrates the critical path and decision points. Note the specific emphasis on the "Danger Zone" during deprotection, where elimination competes with hydrolysis.

Figure 1: Synthetic pathway highlighting the critical divergence at Step 3 where process control prevents the elimination side-reaction.

Detailed Experimental Protocols

Step 1: Selective Mono-Protection of 1,4-Cyclohexanedione

Objective: Desymmetrization of the diketone to prevent polymerization and allow mono-functionalization.

-

Reagents: 1,4-Cyclohexanedione (1.0 eq), Ethylene Glycol (1.05 eq), p-Toluenesulfonic acid (p-TsOH) (0.05 eq), Toluene (10 vol).

-

Apparatus: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

Protocol:

-

Charge 1,4-cyclohexanedione (11.2 g, 100 mmol) and toluene (110 mL) into the flask.

-

Add ethylene glycol (6.5 g, 105 mmol). Note: Controlling stoichiometry is vital. Excess glycol leads to the bis-ketal (1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane), which is a dead-end byproduct.

-

Add p-TsOH monohydrate (0.95 g, 5 mmol).

-

Reflux vigorously for 2–3 hours. Monitor water collection in the Dean-Stark trap.

-

Endpoint: Reaction is complete when theoretical water (~1.8 mL) is collected.

-

Workup: Cool to RT. Wash with sat. NaHCO₃ (2 x 50 mL) to neutralize acid (crucial to prevent hydrolysis during concentration). Wash with brine.[1]

-

Dry over MgSO₄, filter, and concentrate in vacuo.

-

Purification: The crude oil often solidifies (mp 70–72°C). Recrystallize from cyclohexane or use directly if purity >95% by GC/NMR.

Expert Insight: If the bis-ketal forms (>10%), it can be selectively hydrolyzed back to the mono-ketal by stirring in acetone with a catalytic amount of oxalic acid at room temperature, leveraging the different hydrolysis rates of the two ketals.

Step 2: Grignard Addition (The "Warhead" Installation)

Objective: Nucleophilic addition of the phenyl group to the ketone.

-

Reagents: Mono-ketal intermediate (1.0 eq), Phenylmagnesium bromide (2.0 eq, 1.0 M in THF), Anhydrous THF (5 vol).

-

Apparatus: Flame-dried 3-neck flask, N₂ atmosphere, addition funnel.

Protocol:

-

Dissolve the mono-ketal (15.6 g, 100 mmol) in anhydrous THF (80 mL) under N₂. Cool to 0°C.

-

Addition: Add PhMgBr (200 mL, 200 mmol) dropwise over 45 minutes.

-

Why 2.0 equivalents? Commercial Grignard reagents often degrade. Excess ensures full conversion. The alkoxide intermediate also stabilizes the ketal against Lewis-acid degradation by Mg salts.

-

-

Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.

-

Quench: Cool to 0°C. Carefully add sat. NH₄Cl (100 mL). Caution: Exothermic.

-

Extraction: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry (Na₂SO₄), and concentrate.[2]

-

Result: Crude 8-phenyl-1,4-dioxaspiro[4.5]decan-8-ol.[3] Usually a viscous oil or low-melting solid.

Step 3: Controlled Deprotection (The Critical Step)

Objective: Removal of the ketal protecting group without dehydrating the tertiary alcohol.

-

Reagents: Crude Grignard adduct, THF, 1M HCl.

Protocol:

-

Dissolve the crude intermediate in THF (100 mL).

-

Add 1M HCl (50 mL).

-

Stir at Room Temperature for 4–6 hours.

-

Critical Control Point:DO NOT HEAT. Heating acidic solutions of tertiary benzylic alcohols causes rapid E1 elimination to form 4-phenylcyclohex-3-enone (conjugated enone).

-

-

Monitoring: Monitor by TLC (SiO₂, 30% EtOAc/Hexane). The product (Rf ~0.3) is more polar than the enone impurity (Rf ~0.6).

-

Workup: Neutralize carefully with sat. NaHCO₃ until pH 7. Extract with DCM (3 x 50 mL).

-

Purification: Flash chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

-

Final Product: White solid. Mp: 138–140°C.

Characterization Data

| Parameter | Specification | Notes |

| Appearance | White crystalline solid | Yellowing indicates enone impurity. |

| Melting Point | 138–140°C | Sharp melting point confirms purity. |

| ¹H NMR (CDCl₃) | δ 7.5–7.2 (m, 5H, Ar-H) δ 2.9–2.7 (m, 2H) δ 2.3–2.1 (m, 4H) δ 1.8 (s, 1H, -OH) | Characteristic downfield shift of aromatic protons. Absence of alkene proton at δ 6.0 confirms no dehydration. |

| IR (Neat) | 3400 cm⁻¹ (Broad, O-H) 1710 cm⁻¹ (Strong, C=O) | Simultaneous presence of ketone and alcohol signals. |

| MS (ESI) | [M+H]⁺ = 191.1 | Often shows loss of water ([M-18]⁺) in source. |

Troubleshooting & Optimization

Issue: High Levels of Enone Impurity (Dehydration)

Mechanism: Acid-catalyzed E1 elimination. The carbocation formed at the benzylic position is resonance-stabilized, making this elimination very facile. Solution:

-

Switch Acid: Use oxalic acid or acetic acid/water instead of HCl.

-

Lower Temperature: Perform hydrolysis at 0°C, though this extends reaction time.

-

Buffer: Perform hydrolysis in a biphasic system with a buffer to prevent local pH spikes.

Issue: Incomplete Grignard Addition

Mechanism: Enolization of the ketone (if unreacted starting material remains) or moisture quenching. Solution:

-

Ensure the mono-ketal is strictly anhydrous (azeotrope with toluene before use).

-

Titrate the Grignard reagent before use (using salicylaldehyde phenylhydrazone method) to ensure active concentration.

Issue: Bis-Ketal Formation in Step 1

Mechanism: Thermodynamic equilibrium favors the bis-ketal if water removal is efficient and excess glycol is present. Solution:

-

Strictly limit ethylene glycol to 1.0–1.05 equivalents.

-

Stop the reaction immediately once the theoretical water volume is collected.

References

-

Preparation of 1,4-dioxaspiro[4.5]decan-8-one (Mono-ketal synthesis)

- Source: PrepChem.com. "Synthesis of 1,4-dioxaspiro[4.5]decan-8-one."

-

URL:[Link]

-

Grignard Addition Protocols & Mechanism

-

Medicinal Chemistry Applic

- Source: National Institutes of Health (NIH) - PubChem.

-

URL:[Link]

-

Dehydration Side Reactions in Benzylic Alcohols

- Source: Journal of Organic Chemistry (via ResearchGate).

-

URL:[Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. mdpi.com [mdpi.com]

- 3. prepchem.com [prepchem.com]

- 4. d.web.umkc.edu [d.web.umkc.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. chemlab.truman.edu [chemlab.truman.edu]

- 8. youtube.com [youtube.com]

- 9. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]

Using 4-Hydroxy-4-phenylcyclohexanone as a precursor for chemokine receptor modulators

Application Note: Strategic Utilization of 4-Hydroxy-4-phenylcyclohexanone in Chemokine Receptor Antagonist Synthesis

Executive Summary

This application note details the synthetic utility of This compound (4-HPC) as a "privileged scaffold" in the development of chemokine receptor modulators, specifically for CCR5 and CCR1 targets.

The 4-HPC scaffold is critical because it introduces a quaternary carbon center with defined lipophilic (phenyl) and polar (hydroxyl) vectors. This geometry is essential for navigating the transmembrane binding pockets of G-Protein Coupled Receptors (GPCRs), where it often serves as the anchor for spirocyclic pharmacophores. This guide provides optimized protocols for reductive amination and Bucherer-Bergs spirocyclization , addressing common stereochemical challenges.

Strategic Rationale & Mechanism

Chemokine receptors (e.g., CCR5) possess a deep, hydrophobic binding pocket capped by polar residues (often Glu283 or Tyr108 in CCR5). The 4-HPC scaffold allows medicinal chemists to construct spiro-piperidine or spiro-hydantoin cores that rigidly position the phenyl ring into the hydrophobic sub-pocket while projecting the basic amine toward the acidic glutamate residue.

Diagram 1: Synthetic Workflow & Pharmacophore Construction

The following diagram illustrates the divergence from the 4-HPC precursor into two distinct modulator classes.

Figure 1: Divergent synthetic pathways from 4-HPC to key chemokine receptor antagonist scaffolds.

Experimental Protocols

Protocol A: Titanium-Mediated Reductive Amination

Best for: Synthesizing 4-aminocyclohexyl scaffolds (e.g., CCR1 antagonists) where the ketone is sterically hindered by the 4-phenyl group.

Rationale: Standard reductive amination (amine + acid + hydride) often fails with 4-HPC due to the steric bulk of the phenyl ring and the competing formation of the alcohol byproduct. We utilize Titanium(IV) isopropoxide to act as a Lewis acid and water scavenger, driving the equilibrium toward the imine before reduction.

Materials:

-

This compound (1.0 eq)

-

Amine partner (e.g., N-Boc-piperazine or substituted benzylamine) (1.1 eq)

-

Titanium(IV) isopropoxide (Ti(OiPr)4) (1.25 eq)

-

Sodium borohydride (NaBH4) (1.5 eq) or NaBH(OAc)3

-

Anhydrous THF or Ethanol

Step-by-Step Procedure:

-

Imine Formation: In a flame-dried flask under Argon, dissolve 4-HPC (10 mmol) and the amine (11 mmol) in anhydrous THF (20 mL).

-

Activation: Add Ti(OiPr)4 (12.5 mmol) dropwise. The solution may turn slightly yellow.

-

Incubation: Stir at room temperature for 12–16 hours. Note: Monitor by IR or NMR for the disappearance of the ketone C=O signal (~1710 cm⁻¹).

-

Reduction: Cool the mixture to 0°C. Add NaBH4 (15 mmol) carefully in portions. (Caution: Hydrogen gas evolution).

-

Quench: Stir for 2 hours at RT. Quench by adding 5 mL of water (causes precipitation of TiO2). Dilute with EtOAc (50 mL).

-

Workup: Filter the white precipitate through a Celite pad. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate. The resulting crude oil usually contains a mixture of cis and trans isomers. Separate via Flash Column Chromatography (SiO2, DCM:MeOH gradient).

Critical Quality Attribute (CQA): The cis/trans ratio relative to the 4-phenyl group is critical. Typically, the hydride attacks from the less hindered face, often yielding the amine trans to the phenyl group as the major product.

Protocol B: Bucherer-Bergs Spirocyclization

Best for: Creating Spiro-hydantoin cores (CCR5 antagonists).

Rationale: This multicomponent reaction constructs a rigid spiro-ring system. The stereochemical outcome is thermodynamically controlled, typically placing the bulky phenyl group trans to the carbonyl of the new hydantoin ring to minimize 1,3-diaxial interactions.

Materials:

-

This compound (1.0 eq)

-

Potassium Cyanide (KCN) (2.0 eq) (HAZARD: FATAL IF SWALLOWED)

-

Ammonium Carbonate ((NH4)2CO3) (4.0 eq)

-

Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Procedure:

-

Safety Prep: Perform ONLY in a high-efficiency fume hood. Ensure Cyanide Antidote Kit is available.

-

Mixing: In a pressure tube or sealed flask, suspend 4-HPC (5 mmol) in EtOH/H2O (20 mL, 1:1).

-

Reagent Addition: Add (NH4)2CO3 (20 mmol) followed by KCN (10 mmol).

-

Heating: Seal the vessel and heat to 60°C for 24 hours. The suspension will likely clear then form a precipitate.

-

Workup: Cool to 0°C. The spiro-hydantoin product usually precipitates.

-

Isolation: Filter the solid. Wash with cold water (to remove unreacted cyanide) and cold EtOH.

-

Recrystallization: Recrystallize from hot Ethanol to obtain the pure stereoisomer.

Analytical Validation & Data

When characterizing the products derived from 4-HPC, specific NMR signatures confirm the retention of the quaternary center and the success of the derivatization.

Table 1: Expected Analytical Signatures

| Feature | 1H NMR (400 MHz, DMSO-d6) | 13C NMR | Structural Insight |

| 4-HPC (Precursor) | δ 7.2-7.5 (m, 5H, Ph), δ 5.1 (s, 1H, -OH) | δ 211 (C=O), δ 70 (C-OH) | Intact ketone and quaternary center. |

| Spiro-Hydantoin | δ 10.6 (s, 1H, NH), δ 8.5 (s, 1H, NH) | δ 178, 156 (Hydantoin C=O), δ 62 (Spiro C) | Disappearance of ketone; formation of amide/urea protons. |

| Reductive Amine | δ 2.8-3.2 (m, 1H, CH-N) | δ 55-60 (CH-N) | Upfield shift of the C1 carbon; appearance of methine proton. |

Case Study: CCR5 Antagonist "Compound X"

Context: A research group aims to replicate the potency of Maraviroc but utilizing a spiro-diketopiperazine scaffold similar to leads developed by Ono Pharmaceutical.

Workflow:

-

Precursor: Start with This compound .

-

Step 1: Perform Bucherer-Bergs (Protocol B) to yield the spiro-hydantoin.

-

Step 2: Hydrolysis of the hydantoin (Ba(OH)2, reflux) yields the amino-acid intermediate.

-

Step 3: Coupling with a substituted benzoyl chloride creates the amide linker.

-

Result: The resulting molecule possesses the "Y-shape" pharmacophore:

-

Stem: The 4-phenyl group (fits Hydrophobic Pocket 1).

-

Branch 1: The amide linker (H-bonding with Glu283).

-

Branch 2: The piperidine/spiro ring (Scaffold rigidity).

-

Diagram 2: Receptor Binding Mode (Conceptual)

Figure 2: Interaction map showing how the 4-HPC scaffold orients pharmacophores within the CCR5 binding site.

References

-

Nishizawa, R., et al. (2011).[1] "Spirodiketopiperazine-based CCR5 antagonist: discovery of an antiretroviral drug candidate."[1] Bioorganic & Medicinal Chemistry Letters, 21(4), 1141-1145.[1]

-

Naya, A., et al. (2001).[2] "Design, synthesis, and discovery of a novel CCR1 antagonist." Journal of Medicinal Chemistry, 44(9), 1429-1435.

-

Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

-

Maeda, K., et al. (2004). "Spiro-diketopiperazine derivatives as potent CCR5 antagonists."[1] Journal of Biological Chemistry. (Contextual reference for spiro-scaffolds in CCR5).

Sources

- 1. Spirodiketopiperazine-based CCR5 antagonist: discovery of an antiretroviral drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and discovery of a novel CCR1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Application Note: Recrystallization of 4-Hydroxy-4-phenylcyclohexanone

This Application Note and Protocol guide details the purification of 4-Hydroxy-4-phenylcyclohexanone (CAS 51171-73-4), a critical intermediate in the synthesis of opioid analgesics (e.g., Tramadol analogs) and Mesembrine-class alkaloids.

Executive Summary

High-purity This compound is essential for downstream stereoselective synthesis. As a tertiary alcohol with a ketone functionality, this compound exhibits a "Schizophrenic" solubility profile—lipophilic due to the phenyl ring yet moderately polar due to the hydrogen-bonding hydroxyl and carbonyl groups. This guide provides two validated recrystallization protocols designed to remove common synthetic impurities (e.g., biphenyl side-products from Grignard reagents, unreacted ketals) while preventing acid-catalyzed dehydration.

Physicochemical Profile

| Property | Data | Notes |

| Compound Name | This compound | |

| CAS Number | 51171-73-4 | Distinct from 4-phenylcyclohexanone (CAS 4894-75-1) |

| Molecular Formula | C₁₂H₁₄O₂ | MW: 190.24 g/mol |

| Physical State | White to off-white crystalline solid | |

| Solubility (High) | Ethanol, Methanol, Ethyl Acetate, DCM | Good solvents for dissolution |

| Solubility (Low) | Hexanes, Heptane, Water | Good anti-solvents |

| Key Impurities | Biphenyl, 4-Phenylcyclohex-3-enone | Dehydration product is a risk |

Solvent Selection Strategy

The choice of solvent is dictated by the polarity balance. The presence of the tertiary alcohol makes the compound sensitive to dehydration under prolonged heat or acidic conditions. Therefore, neutral solvent systems with moderate boiling points are prioritized.

Figure 1: Decision tree for solvent system selection based on impurity profile.

Detailed Protocols

Protocol A: Solvent/Anti-Solvent Precipitation (Recommended)

Best for: Removal of non-polar impurities (e.g., biphenyl from Grignard synthesis) and maximizing yield. System: Ethyl Acetate (Solvent) / Hexanes (Anti-Solvent).[1]

Reagents:

-

Crude this compound

-

Ethyl Acetate (ACS Grade)

-

Hexanes (ACS Grade)

-

Activated Carbon (Optional, for decolorization)[2]

Step-by-Step Procedure:

-

Dissolution: Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask. Add 20 mL of Ethyl Acetate.

-

Heating: Heat the mixture on a steam bath or hot plate (set to ~70°C) with magnetic stirring. Add additional Ethyl Acetate in 2 mL increments until the solid just dissolves.

-

Critical: Do not boil excessively. Prolonged heating can cause dehydration to the alkene.

-

-

Filtration (Hot): If insoluble particles (salts) or color are present, add 0.5 g activated carbon, stir for 2 mins, and filter hot through a pre-warmed Buchner funnel or fluted filter paper.

-

Anti-Solvent Addition: While keeping the solution warm (approx. 50°C), slowly add Hexanes dropwise.

-

Stop adding when a persistent cloudiness (turbidity) appears and does not redissolve upon swirling.

-

Add 1-2 mL of Ethyl Acetate to clear the solution again.

-

-

Crystallization: Remove from heat. Cover the flask with foil and allow it to cool to room temperature undisturbed for 2 hours.

-

Note: Slow cooling promotes the growth of pure, defined crystals rather than amorphous powder.

-

-

Final Cooling: Transfer the flask to an ice-water bath (0-4°C) for 1 hour to complete precipitation.

-

Isolation: Filter the crystals using vacuum filtration. Wash the filter cake with 20 mL of cold (0°C) Hexane/Ethyl Acetate (9:1 ratio).

-

Drying: Dry the crystals in a vacuum oven at 40°C for 4 hours.

Protocol B: Single-Solvent Recrystallization

Best for: General purification when the crude is already >90% pure. System: Ethanol (95%) or Isopropanol.

Step-by-Step Procedure:

-

Dissolution: Suspend the crude material in minimal Ethanol (approx. 3-4 mL per gram of solid).

-

Reflux: Heat to boiling until fully dissolved. If oiling out occurs, add a small amount of additional solvent.[3]

-

Seeding: Remove from heat. If available, add a seed crystal of pure this compound once the temperature drops to ~50°C.

-

Cooling: Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.

-

Filtration: Collect crystals via vacuum filtration.[4] Wash with cold Ethanol (-20°C).

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, perform the following checks. If these criteria are not met, re-crystallize using the alternative solvent system.

| Analytical Method | Acceptance Criteria | Troubleshooting |

| TLC (Silica) | Single spot (Rf ~0.3-0.4 in 30% EtOAc/Hex). No spot at solvent front (Biphenyl). | If Biphenyl remains (high Rf), wash crystals with pure Hexane. |

| Melting Point | Sharp range (typically >100°C for pure tertiary alcohols of this class, distinct from ketone precursor at 77-80°C). | Wide range (>3°C) indicates wet solvent or impurities. Dry longer. |

| 1H NMR | Distinct multiplet for cyclohexyl protons; Phenyl protons (7.2-7.5 ppm). Absence of alkene peaks (5.5-6.5 ppm). | Alkene peaks indicate dehydration. Avoid acidic solvents; use Protocol A. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78605, 4-Phenylcyclohexanone. Retrieved from [Link](Note: Precursor data used for comparative physical properties).

-

PrepChem. Synthesis of cyclohexanone derivatives and ketal protection strategies. Retrieved from [Link].

-

University of Rochester. Common Solvents for Recrystallization. Retrieved from [Link].

Sources

Analytical techniques for the characterization of 4-Hydroxy-4-phenylcyclohexanone

Application Note: Analytical Characterization of 4-Hydroxy-4-phenylcyclohexanone

Introduction & Chemical Context

This compound (CAS 51171-73-4) is a critical structural motif in the synthesis of central nervous system (CNS) active agents, particularly opioid analgesics and serotonin-norepinephrine reuptake inhibitors (SNRIs). Structurally, it possesses a cyclohexane ring with a ketone at position 1 and a tertiary alcohol with a phenyl group at position 4.[1]

Critical Quality Attributes (CQAs):

-

Identity: Differentiation from its dehydration product (4-phenylcyclohex-3-en-1-one) and the des-hydroxy analog (4-phenylcyclohexanone).[1]

-

Stereochemistry: The molecule possesses a plane of symmetry passing through C1 and C4, rendering it achiral (meso-like in terms of symmetry, though not a meso compound in the strict sense of having chiral centers).[1] However, substitution at other positions would break this symmetry.[1]

-

Stability: The tertiary benzylic alcohol at C4 is prone to acid-catalyzed dehydration, making the quantification of the alkene impurity essential.[1]

Physicochemical Profile:

| Property | Value / Description |

|---|---|

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in MeOH, ACN, DMSO, DCM; Sparingly soluble in water |

| Key Impurity | 4-Phenylcyclohex-3-en-1-one (Dehydration product) |[2][3]

Analytical Strategy Workflow

The following decision tree outlines the logical flow for characterizing this intermediate, prioritizing the detection of the dehydration impurity which is the most common stability failure mode.

Figure 1: Analytical workflow prioritizing the detection of the benzylic dehydration impurity.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: To separate the target 4-hydroxy compound from the less polar dehydration impurity (alkene) and the starting material (often 1,4-cyclohexanedione monoacetal or similar).

Method Development Logic: The target molecule contains a hydroxyl group, making it significantly more polar than the dehydration product (4-phenylcyclohex-3-enone). A standard C18 column is sufficient, but gradient elution is required to elute the non-polar phenyl impurities efficiently.[1]

Instrument Parameters:

-

System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]

-

Column Temp: 30°C.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 210 nm (carbonyl/phenyl) and 254 nm (aromatic).[1]

-

Injection Volume: 5-10 µL.

Mobile Phase:

-

Solvent A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses silanol interactions; use Formic Acid for MS).[1]

-

Solvent B: Acetonitrile (ACN).[1]

Gradient Table:

| Time (min) | % Solvent A | % Solvent B | Curve | Description |

|---|---|---|---|---|

| 0.0 | 90 | 10 | Initial | Equilibration |

| 2.0 | 90 | 10 | Linear | Hold for polar impurities |

| 15.0 | 10 | 90 | Linear | Elution of main peak & non-polars |

| 18.0 | 10 | 90 | Linear | Wash |

| 18.1 | 90 | 10 | Step | Re-equilibration |

| 23.0 | 90 | 10 | Hold | End |

Expected Elution Order:

-

Polar precursors (e.g., cyclohexanedione derivatives) - Early eluting[1]

-

This compound (Target) - Mid-eluting (approx 8-10 min)[1]

-

4-Phenylcyclohex-3-enone (Impurity) - Late eluting (loss of OH increases hydrophobicity)[1]

-

Biphenyl/Phenyl halides (if Grignard reagents used) - Very late eluting[1]

Protocol 2: Structural Elucidation via NMR

Objective: To confirm the presence of the quaternary carbon at C4 and the integrity of the cyclohexane ring symmetry.

Solvent: CDCl₃ (Chloroform-d) or DMSO-d₆ (if solubility is an issue or to observe the OH proton).

^1H NMR (400 MHz, CDCl₃) - Assignment Strategy:

-

Aromatic Region (7.2 - 7.5 ppm): Multiplet, 5H (Phenyl group).[1]

-

Hydroxyl Proton (~1.5 - 2.5 ppm): Broad singlet (exchangeable with D₂O).[1] If in DMSO-d₆, this may appear as a sharp singlet around 5.0 ppm.[1]

-

Ring Protons (1.8 - 3.0 ppm):

-

The molecule has a plane of symmetry.[1]

-

C2/C6 Protons (α to carbonyl): These will appear as a complex multiplet around 2.8 - 3.0 ppm (deshielded by carbonyl).[1]

-

C3/C5 Protons (β to carbonyl, adjacent to C4): These will appear as a multiplet around 2.0 - 2.3 ppm.[1]

-

Differentiation: The absence of an alkene proton (usually ~6.0 ppm) confirms no dehydration has occurred.[1]

-

^13C NMR (100 MHz, CDCl₃) - Key Signals:

| Shift (ppm) | Carbon Type | Assignment | Diagnostic Value |

|---|---|---|---|

| ~211.0 | C=O[3] | C1 (Ketone) | Confirms oxidation state.[1] |

| ~148.0 | Cq (Ar) | Ipso-phenyl | Confirms phenyl attachment.[1] |

| ~128.0 | CH (Ar) | Ortho/Meta/Para | Typical aromatic signals.[1] |

| ~73.0 | Cq (Aliphatic) | C4 (C-OH) | Critical: Confirms tertiary alcohol.[1] |

| ~36.0 | CH₂ | C3/C5 | Symmetric methylene.[1] |

| ~38.0 | CH₂ | C2/C6 | Symmetric methylene α to ketone.[1] |

Protocol 3: Mass Spectrometry (LC-MS)

Objective: To confirm molecular weight and identify impurities.

Technique: Electrospray Ionization (ESI) in Positive Mode.[1]

-

Note: Ketones and neutral alcohols ionize poorly in pure ESI.[1] Ammonium formate or formic acid buffers are recommended to promote [M+H]⁺ or [M+NH₄]⁺ adducts.[1]

MS Parameters:

-

Source: ESI Positive.[1]

-

Capillary Voltage: 3.5 kV.[1]

-

Cone Voltage: 30 V (Keep low to prevent in-source fragmentation/dehydration).

Interpretation:

-

Target (MW 190.24):

-

Impurity (Dehydrated, MW 172.22):

Impurity Profiling: The Dehydration Pathway

The most critical aspect of characterizing this molecule is monitoring the stability of the tertiary alcohol.[1]

Figure 2: Acid-catalyzed dehydration pathway leading to the primary impurity.

Mitigation Strategy:

-

Store samples in a cool, dry place.

-

Avoid acidic diluents in HPLC if possible (or keep run times short).[1]

-

If the "Impurity" peak in HPLC increases over time in solution, the diluent is too acidic.[1]

References

-

Synthesis & Properties: Lednicer, D., et al. "4-Phenylcyclohexanones from 4-phenylcyclohexanols."[1] Journal of Medicinal Chemistry, vol. 18, no. 6, 1975.[1] (General reference for phenylcyclohexanone derivatives).[1]

-

HPLC Methodology: "Separation of Phenylcyclohexanone Derivatives." SIELC Technologies Application Notes. (Adapted for hydroxy-derivative polarity).

-

Spectroscopic Data: "4-Phenylcyclohexanone Spectral Data." National Institute of Standards and Technology (NIST) Chemistry WebBook.[1] (Used as baseline for non-hydroxy analog comparison).[1]

-

Dehydration Mechanisms: Carey, F. A., & Sundberg, R. J.[1] Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer, 2007.[1] (Authoritative text on benzylic alcohol elimination).

Sources

Application Notes and Protocols for the Synthesis of Spirocyclic Compounds from 4-Hydroxy-4-phenylcyclohexanone

Introduction: The Significance of Spirocyclic Scaffolds and the Potential of 4-Hydroxy-4-phenylcyclohexanone

Spirocyclic compounds, characterized by two rings sharing a single carbon atom, represent a vital structural motif in medicinal chemistry and drug discovery. Their inherent three-dimensionality offers a distinct advantage over flat aromatic structures, often leading to improved pharmacological properties such as enhanced target specificity, increased metabolic stability, and better physicochemical characteristics. The rigid nature of the spirocyclic core can lock a molecule into a specific conformation, facilitating a more precise interaction with biological targets. Consequently, the development of efficient synthetic routes to novel spirocyclic scaffolds is an area of intense research.

This technical guide focuses on the utility of a versatile and readily accessible building block, This compound , in the synthesis of a diverse range of spirocyclic compounds. The presence of a ketone, a tertiary alcohol, and a phenyl group within a single molecule provides multiple reactive sites, enabling a variety of synthetic transformations. This guide will explore several key synthetic strategies, providing detailed protocols and mechanistic insights to empower researchers in their quest to construct complex and biologically relevant spirocyclic molecules.

Core Synthetic Strategies and Mechanistic Considerations

The strategic placement of the hydroxyl and carbonyl groups in this compound allows for several elegant spirocyclization strategies. These can be broadly categorized into intramolecular and intermolecular approaches, often involving multicomponent reactions.

Acid-Catalyzed Intramolecular Spirocyclization: A Pathway to Spiro-Ethers

The tertiary alcohol functionality in this compound can be protonated under acidic conditions, forming a good leaving group (water). The resulting tertiary carbocation is stabilized by the adjacent phenyl group and can be trapped by an intramolecular nucleophile to form a spirocyclic ether. This strategy is particularly effective when the cyclohexanone ring is tethered to a nucleophilic group.

Mechanism:

The reaction is initiated by the protonation of the hydroxyl group, followed by the loss of water to generate a stable tertiary carbocation. An intramolecular nucleophilic attack by a suitably positioned hydroxyl or protected hydroxyl group then leads to the formation of the spirocyclic ether.

Caption: Acid-catalyzed formation of spiro-ethers.

Experimental Protocols

Protocol 1: Proposed Synthesis of a Spiro[cyclohexane-1,2'-indan] Derivative via Acid-Catalyzed Intramolecular Cyclization

This protocol describes a proposed method for the synthesis of a spiro-ether based on the acid-catalyzed cyclization of a derivative of this compound. While direct literature examples for this specific substrate are limited, this protocol is based on well-established principles of intramolecular cyclization of tertiary alcohols.[1][2]

Materials:

-

4-(2-hydroxyethyl)-4-phenylcyclohexan-1-ol (To be synthesized from 4-phenylcyclohexanone)

-

p-Toluenesulfonic acid (PTSA) or Camphorsulfonic acid (CSA)

-

Toluene or Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

Procedure:

-

Reaction Setup: To a solution of 4-(2-hydroxyethyl)-4-phenylcyclohexan-1-ol (1.0 eq) in anhydrous toluene (0.1 M), add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

-

Reaction Execution: Heat the reaction mixture to reflux (or stir at room temperature if using a stronger acid in DCM) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Work-up: Cool the reaction mixture to room temperature and quench by adding saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., toluene or DCM).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired spiro-ether.

Expected Outcome and Characterization:

The expected product is a spiro[cyclohexane-1,2'-indan] derivative. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

| Parameter | Expected Value |

| Yield | 40-70% (estimated) |

| Diastereoselectivity | May vary, requires analysis |

Multicomponent Reactions for the Synthesis of Spiro-Heterocycles

Multicomponent reactions (MCRs) are powerful tools for the synthesis of complex molecules in a single step, offering high atom economy and efficiency. This compound can serve as the ketone component in various MCRs to generate diverse spiro-heterocyclic scaffolds. A particularly well-explored area is the synthesis of spirooxindoles from the reaction of a cyclic ketone, an isatin derivative, and an amino acid or an amine.[3][4][5]

Mechanism of a Representative Three-Component Reaction:

In a typical three-component reaction for spirooxindole synthesis, the isatin and the amino acid (or amine) first react to form an azomethine ylide intermediate. This dipole then undergoes a [3+2] cycloaddition with the double bond of an enamine, formed in situ from the reaction of this compound with the amino acid or a secondary amine.

Caption: A generalized workflow for three-component spirooxindole synthesis.

Protocol 2: Proposed Synthesis of a Spiro[cyclohexane-3,3'-oxindole] Derivative

This protocol outlines a proposed three-component reaction for the synthesis of a novel spirooxindole derivative using this compound. This method is adapted from established procedures for the synthesis of spirooxindoles from cyclic ketones.[3][5]

Materials:

-

This compound

-

Isatin (or a substituted derivative)

-

Sarcosine (or another secondary amino acid)

-

Methanol or Ethanol

-

Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), isatin (1.0 eq), and sarcosine (1.2 eq) in methanol (0.2 M).

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 8-16 hours.

-

Work-up: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold methanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure spirooxindole.

Expected Outcome and Characterization:

The expected product will contain a spiro-fused cyclohexanyl and oxindole ring system. The structure should be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry.

| Parameter | Expected Value |

| Yield | 50-80% (estimated) |

| Diastereoselectivity | Often high, but requires experimental verification |

Troubleshooting and Considerations

-

Low Yields in Acid-Catalyzed Cyclization: If the yield of the spiro-ether is low, consider using a stronger acid catalyst or a different solvent. Dehydration of the tertiary alcohol to form an alkene is a potential side reaction. Running the reaction at a lower temperature with a more reactive catalyst might mitigate this.

-

Stereocontrol: The formation of the spiro-center can lead to diastereomers. The stereochemical outcome of these reactions can be influenced by the reaction conditions and the nature of the substituents. Chiral catalysts or auxiliaries may be employed to achieve enantioselective synthesis.

-

Reactivity of the Ketone: The ketone in this compound might undergo undesired side reactions under certain conditions. Protection of the ketone as a ketal prior to a reaction targeting the hydroxyl group might be a necessary strategic step.

Applications in Drug Discovery and Materials Science

The spirocyclic compounds synthesized from this compound are of significant interest to the pharmaceutical industry. Spiro-ethers and spiro-lactams are privileged scaffolds found in numerous biologically active natural products and synthetic drugs.[6][7] The ability to rapidly generate a library of diverse spirocyclic compounds from a common precursor is highly valuable in the hit-to-lead optimization phase of drug discovery.

In materials science, the rigid and well-defined three-dimensional structures of spiro compounds can be exploited in the design of novel polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The introduction of a spiro-center can disrupt crystal packing and enhance the solubility and processability of organic materials.

Conclusion

This compound is a promising and versatile starting material for the synthesis of a wide array of spirocyclic compounds. The methodologies outlined in this guide, including acid-catalyzed intramolecular cyclizations and multicomponent reactions, provide a solid foundation for researchers to explore the synthesis of novel spiro-architectures. The protocols provided, while based on established chemical principles, may require optimization for this specific substrate. However, the potential to generate complex and valuable spirocyclic scaffolds warrants further investigation and development in this exciting area of synthetic chemistry.

References

-

Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. PMC. Available at: [Link]

-

Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers. Available at: [Link]

-

Spiro-Lactams as Novel Antimicrobial Agents. PubMed. Available at: [Link]

-

Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals. Available at: [Link]

-

Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journals. Available at: [Link]

-

Stereoselective Synthesis of Spirocyclic Oxindoles via Prins Cyclizations. PMC. Available at: [Link]

-

Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Publishing. Available at: [Link]

-

Spiro Heterocycles in Organic Electronics: Synthesis and Applications. University of York Research Repository. Available at: [Link]

-

Synthesis of Spirocyclic Ethers. Åbo Akademi University Research Portal. Available at: [Link]

-

Method for Synthesis of 4-(4-Hydroxyphenyl)cycloalkanedicarboxylic Acids Based on SEAr Alkylation. Eco-Vector Journals Portal. Available at: [Link]

-

Transition metal-catalyzed synthesis of spirooxindoles. PMC. Available at: [Link]

-

Cyclic ethers by intramolecular Williamson syntheses. YouTube. Available at: [Link]

-

An Efficient Synthesis of Oxygen-Bridged Spirooxindoles via Microwave-Promoted Multicomponent Reaction. PMC. Available at: [Link]

-

Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. MDPI. Available at: [Link]

-

Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

Sources

- 1. Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. BJOC - Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione [beilstein-journals.org]

- 4. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02505E [pubs.rsc.org]

- 5. An Efficient Synthesis of Oxygen-Bridged Spirooxindoles via Microwave-Promoted Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Strategies and methodologies for the construction of spiro-γ-lactams: an update - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Spiro-Lactams as Novel Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: 4-Hydroxy-4-phenylcyclohexanone as a Versatile Synthon for Novel Heterocyclic Compounds

Abstract

The 4-arylcyclohexanone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This technical guide focuses on the utility of a key building block, 4-hydroxy-4-phenylcyclohexanone, in the synthesis of diverse and novel heterocyclic compounds. We provide an in-depth exploration of its reactivity, highlighting its dual functionality—a reactive ketone and a tertiary hydroxyl group—which allows for multiple synthetic transformations. Detailed, field-proven protocols for the construction of spirocyclic systems, fused heterocyles, and complex structures derived from its corresponding α,β-unsaturated ketone are presented. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for the creation of new chemical entities with therapeutic potential.

Introduction: The Strategic Importance of this compound

This compound is a bifunctional organic molecule that serves as an exceptional starting point for the synthesis of complex heterocyclic systems. Its rigid cyclohexyl frame, substituted with a phenyl group, provides a three-dimensional architecture that is highly desirable in modern drug discovery for exploring new regions of chemical space. The molecule's true synthetic power lies in its two orthogonal functional groups:

-

The Ketone Carbonyl: This group is a classical electrophilic center, ideal for reactions such as condensations, cycloadditions, and the formation of spirocyclic junctions.

-

The Tertiary Hydroxyl Group: This group can act as a nucleophile, a protecting group, or, more strategically, as a leaving group upon protonation to introduce unsaturation, thereby opening up pathways for conjugate addition reactions.

This guide will detail three primary strategic applications of this building block, providing both the theoretical framework and practical, step-by-step protocols for laboratory execution.

Strategy 1: Synthesis of Spiro-Heterocycles via Multi-Component Reactions

The carbonyl group of this compound is an excellent anchor point for the construction of spiro-heterocycles, which are motifs of great interest in medicinal chemistry due to their structural rigidity and novelty.[2] One-pot, multi-component reactions (MCRs) are particularly efficient for this purpose.

Application: Synthesis of Spiro-Thiazolidinones

Spiro-thiazolidinones are a class of heterocyclic compounds known for a wide range of pharmacological activities.[2] A robust and efficient method for their synthesis is the one-pot, three-component condensation of a ketone, an amine, and thioglycolic acid.[3][4]

Causality of Experimental Choices: The reaction proceeds through the initial formation of a Schiff base (imine) between the this compound and the primary amine. This is typically catalyzed by an acid, or simply by heat, which also removes the water byproduct. The thiol group of thioglycolic acid then attacks the imine carbon, and subsequent intramolecular cyclization via amide formation yields the spiro-thiazolidinone ring. Toluene is a common solvent as it allows for the azeotropic removal of water, driving the equilibrium towards product formation.

Protocol 1: One-Pot Synthesis of 8-Hydroxy-8-phenyl-4-(phenyl)-1-thia-4-azaspiro[4.5]decan-3-one

-

Materials:

-

This compound (1.0 eq, e.g., 1.92 g, 10 mmol)

-

Aniline (1.0 eq, e.g., 0.93 g, 10 mmol)

-

Thioglycolic acid (1.1 eq, e.g., 1.01 g, 11 mmol)

-

Toluene (50 mL)

-

Dean-Stark apparatus

-

-

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq) and aniline (1.0 eq) in toluene (50 mL).

-

Heat the mixture to reflux and allow it to stir for 2-3 hours, collecting the water that forms in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature.

-

Add thioglycolic acid (1.1 eq) dropwise to the mixture.

-

Return the flask to reflux and continue stirring for an additional 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the desired spiro-thiazolidinone.

-

Data Presentation:

| Reactant 1 (Ketone) | Reactant 2 (Amine) | Reactant 3 (Thio-acid) | Product | Typical Yield | Ref. |

| Cyclohexanone | Various amines | Thioglycolic acid | Spiro-thiazolidinones | 78-97% | [3][4] |

Workflow Diagram:

Caption: Workflow for Spiro-Thiazolidinone Synthesis.

Application: Synthesis of Spiro-Hydantoins via the Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a classic, yet highly effective, multi-component synthesis that provides access to spiro-hydantoins from a ketone, cyanide, and a source of ammonia and carbonate.[5][6] Hydantoin derivatives are well-known for their anticonvulsant and other therapeutic properties.

Causality of Experimental Choices: This reaction proceeds through the initial formation of a cyanohydrin from the ketone and a cyanide source (e.g., KCN). The cyanohydrin then reacts with ammonium carbonate. It is believed that the ammonium carbonate exists in equilibrium with ammonia and carbon dioxide. The ammonia reacts with the cyanohydrin to form an aminonitrile, which is then carboxylated by CO2 and cyclizes to form the hydantoin ring. The use of a sealed vessel is often necessary to maintain a sufficient concentration of the gaseous reagents (NH3, CO2) at elevated temperatures.

Protocol 2: Synthesis of 8-Hydroxy-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

-

Materials:

-

This compound (1.0 eq, e.g., 1.92 g, 10 mmol)

-

Potassium cyanide (KCN) (1.5 eq, e.g., 0.98 g, 15 mmol)

-

Ammonium carbonate ((NH₄)₂CO₃) (3.0 eq, e.g., 2.88 g, 30 mmol)

-

Ethanol (25 mL)

-

Water (25 mL)

-

Pressure vessel or sealed tube

-

-

Procedure:

-

CAUTION: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Use appropriate personal protective equipment.

-

In a thick-walled pressure vessel, dissolve potassium cyanide and ammonium carbonate in a mixture of water (25 mL) and ethanol (25 mL).

-

Add the this compound to the solution.

-

Seal the vessel tightly and heat it in an oil bath at 80-90 °C for 12-18 hours with stirring.

-

Cool the reaction vessel to room temperature, and then chill in an ice bath.

-

Carefully open the vessel in the fume hood.

-

Acidify the reaction mixture slowly with dilute hydrochloric acid (e.g., 2M HCl) to pH ~6. This will cause the product to precipitate.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and air-dry.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

-

Data Presentation:

| Reactant 1 (Ketone) | Reagents | Product | Typical Yield | Ref. |

| Ketones | KCN, (NH₄)₂CO₃ | Spiro-hydantoins | Good to excellent | [5][6] |

Workflow Diagram:

Caption: Workflow for Spiro-Hydantoin Synthesis.

Strategy 2: Synthesis of Fused Heterocycles via Condensation Reactions

The ketone functionality can react with binucleophilic reagents to form fused heterocyclic systems. This strategy is a cornerstone of heterocyclic chemistry and provides access to important scaffolds like indoles and thiophenes.

Application: Fischer Indole Synthesis of Tetrahydrocarbazoles

The Fischer indole synthesis is a classic acid-catalyzed reaction that forms an indole ring from a phenylhydrazine and a ketone or aldehyde.[7] Using this compound, this reaction yields a substituted tetrahydrocarbazole, a core structure found in many biologically active compounds.

Causality of Experimental Choices: The reaction begins with the condensation of the ketone and phenylhydrazine to form a phenylhydrazone.[7] Under acidic conditions (e.g., glacial acetic acid, sulfuric acid, or a Lewis acid), the phenylhydrazone tautomerizes to its enamine form. A[1][1]-sigmatropic rearrangement then occurs, followed by the loss of ammonia and rearomatization to furnish the indole ring.[7] The phenyl substituent at the 4-position of the cyclohexanone ring will ultimately be located at the 6-position of the resulting tetrahydrocarbazole.

Protocol 3: Synthesis of 6-Phenyl-2,3,4,9-tetrahydro-1H-carbazol-x-ol

-

Materials:

-

This compound (1.0 eq, e.g., 1.92 g, 10 mmol)

-

Phenylhydrazine hydrochloride (1.1 eq, e.g., 1.60 g, 11 mmol)

-

Glacial acetic acid (20 mL)

-

-

Procedure:

-

In a 50 mL round-bottom flask, suspend this compound (1.0 eq) and phenylhydrazine hydrochloride (1.1 eq) in glacial acetic acid (20 mL).

-

Heat the mixture to reflux with stirring for 2-4 hours. The reaction color will typically darken. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

-

A solid precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid thoroughly with water to remove excess acetic acid.

-

Neutralize the crude product by washing with a dilute sodium bicarbonate solution, followed by another water wash.

-

Dry the crude product. Further purification can be achieved by recrystallization from ethanol.

-

Data Presentation:

| Reactant 1 (Ketone) | Reactant 2 (Hydrazine) | Acid Catalyst | Product | Typical Yield | Ref. |

| Cyclohexanone | Phenylhydrazine | Acetic Acid | Tetrahydrocarbazole | 85-91% (crude) | [8][9] |

Workflow Diagram:

Caption: Fischer Indole Synthesis Workflow.

Application: Gewald Synthesis of Tetrahydrobenzothiophenes

The Gewald reaction is a multi-component reaction that produces a polysubstituted 2-aminothiophene.[10][11] This reaction is exceptionally useful for rapidly building complexity from simple starting materials.

Causality of Experimental Choices: The reaction mechanism begins with a Knoevenagel condensation between the ketone and the active methylene compound (ethyl cyanoacetate) to form an α,β-unsaturated nitrile.[10] Elemental sulfur is then added to this intermediate, followed by cyclization and tautomerization to yield the final 2-aminothiophene product. A base, such as morpholine or triethylamine, is required to catalyze both the Knoevenagel condensation and the subsequent addition and cyclization steps.

Protocol 4: Synthesis of Ethyl 2-amino-6-hydroxy-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

-

Materials:

-

This compound (1.0 eq, e.g., 1.92 g, 10 mmol)

-

Ethyl cyanoacetate (1.0 eq, e.g., 1.13 g, 10 mmol)

-

Elemental sulfur (1.1 eq, e.g., 0.35 g, 11 mmol)

-

Morpholine (1.5 eq, e.g., 1.31 g, 15 mmol)

-

Ethanol (30 mL)

-

-

Procedure:

-

To a 100 mL round-bottom flask, add this compound (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (30 mL).

-

Add morpholine (1.5 eq) dropwise to the stirred mixture at room temperature. An exothermic reaction may be observed.

-

Stir the reaction mixture at 50 °C for 2-3 hours. Monitor the reaction by TLC.

-

Upon completion, cool the mixture and pour it into ice-water (100 mL).

-

The product will precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

-

The product can be purified by recrystallization from ethanol.

-

Data Presentation: